molecular formula C15H18O3S B1220510 Azulene Sn CAS No. 28802-61-1

Azulene Sn

Cat. No.: B1220510
CAS No.: 28802-61-1
M. Wt: 278.4 g/mol
InChI Key: YCNOCVINSKLZHY-UHFFFAOYSA-N
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Description

Azulene Sn, also known as this compound, is a useful research compound. Its molecular formula is C15H18O3S and its molecular weight is 278.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Azulene and its derivatives have demonstrated diverse pharmacological properties, making them valuable in therapeutic contexts.

1.1 Dermatological Applications

Recent studies have highlighted azulene's effectiveness in treating dermatological conditions. Azulene derivatives exhibit anti-inflammatory , photoprotective , and anticancer properties. For instance, a review emphasized azulene's potential in managing atopic dermatitis and its role in alleviating itching and inflammation .

Case Study: Efficacy in Dermatology

  • Study : The therapeutic effects of azulene were evaluated in patients with inflammatory skin diseases.
  • Findings : Azulene showed significant improvement in symptoms, with mechanisms linked to its anti-inflammatory action .

1.2 Oral Health Applications

Sodium azulene sulfonate has been explored for its protective effects against oral mucositis, particularly in patients undergoing chemotherapy. A clinical trial indicated that patients using this compound experienced a lower incidence of severe oral mucositis compared to the control group .

Parameter GA Group (n=34) Control Group (n=33)
Grade 2 or higher mucositis32.4%57.6%
NRS score change-2.9 ± 0.6-1.2 ± 0.5

Anticancer Properties

Azulene derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

2.1 Mechanisms of Action

  • Azulenes interact with cellular pathways involved in cancer progression, potentially affecting cell cycle regulation and apoptosis .

Case Study: Antitumor Activity

  • Research : Investigated the effects of azuleno[6,5-b]indole derivatives on various cancer cell lines.
  • Results : These compounds exhibited significant antitumor activity against melanoma, leukemia, and other cancers .

Material Science Applications

Azulene's unique electronic properties have made it a candidate for various applications in materials science.

3.1 Organic Electronics

  • Azulene derivatives are being explored for use in organic field-effect transistors (OFETs) and organic solar cells due to their favorable electronic characteristics .
Application Material Type Performance Metrics
Organic Field-Effect TransistorsAzulene thiophene hybridsHigh mobility
Organic Solar CellsAzulene-containing polymersEnhanced light absorption

Properties

CAS No.

28802-61-1

Molecular Formula

C15H18O3S

Molecular Weight

278.4 g/mol

IUPAC Name

methyl 4-methyl-7-propan-2-ylazulene-1-sulfonate

InChI

InChI=1S/C15H18O3S/c1-10(2)12-6-5-11(3)13-7-8-15(14(13)9-12)19(16,17)18-4/h5-10H,1-4H3

InChI Key

YCNOCVINSKLZHY-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)OC

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)OC

Key on ui other cas no.

28802-61-1

Related CAS

36905-16-5 (Na salt)

Synonyms

1,4-dimethyl-7-(1-methylethyl)-azulenesulfonic acid
azulene SN
guaiazulene sulfonic acid
hachi-azule N
Na salt of azulene SN
sodium guaiazulene sulfonate
sodium gualenate

Origin of Product

United States

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